![molecular formula C17H10ClF6N5O3S B3032109 N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide CAS No. 1092346-07-0](/img/structure/B3032109.png)
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Vue d'ensemble
Description
The compound "N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of pyridine and pyrrol rings, as well as sulfonyl and carbohydrazide groups, suggests potential for interaction with various biological targets. The trifluoromethyl groups could enhance the molecule's lipophilicity, potentially affecting its bioavailability and reactivity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediates such as N-amino salts or N-sulfonated carbamimidothioates, followed by further functionalization and reduction steps. For example, the synthesis of N-substituted pyridine derivatives often includes reactions with sulfonyl chlorides, aminating agents, and subsequent reductions . These methods could be adapted to synthesize the compound , with specific reagents and conditions tailored to introduce the appropriate substituents.
Molecular Structure Analysis
The molecular structure of related pyridine and pyrrol derivatives has been characterized using spectroscopic and crystallographic techniques. For instance, the dihedral angle between pyridine rings and the coordination of ligands through nitrogen and sulfur atoms are common structural features observed . These analyses provide insights into the geometry and electronic distribution within the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with pyridine and sulfonyl groups participate in various chemical reactions, including sulfonation and coordination with metal ions. Pyridine-derived triflating reagents, for example, are used for sulfonation reactions . Additionally, pyridine carbohydrazides can form complexes with transition metals, which can be characterized by their magnetic and spectral properties . These reactions are important for modifying the compound's properties or for creating metal-based drug complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. The presence of electronegative fluorine atoms and the potential for hydrogen bonding can affect the compound's solubility, stability, and reactivity. The lipophilicity conferred by the trifluoromethyl groups could also impact its pharmacokinetic properties. Spectroscopic characterization, such as IR and NMR, along with thermal analysis, would provide detailed information about the compound's properties .
Applications De Recherche Scientifique
Anticancer Properties
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide has shown potential in anticancer research. A study by Hafez and El-Gazzar (2020) synthesized various pyridine derivatives, including this compound, which demonstrated significant in vitro antitumor activity against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7) (Hafez & El-Gazzar, 2020).
Antifungal and Insecticidal Activity
Xu et al. (2017) reported that novel sulfone derivatives containing this compound displayed good antifungal activities and insecticidal activity. The study highlighted the inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Antibacterial Activity
Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, closely related to the mentioned compound, which demonstrated antibacterial properties (Kostenko et al., 2015).
Antioxidant Activity
R. Zaki and colleagues (2017) synthesized and evaluated a series of pyrrolyl selenolopyridine compounds, which includes derivatives similar to this compound, for their antioxidant activity. Some of these compounds showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Potential CNS Active Agent
Thomas et al. (2016) investigated the synthesis and pharmacological activity of various pyridine-4-carbohydrazides, related to the compound of interest, which were found to exhibit antidepressant and nootropic activities. This suggests the potential of these compounds as CNS active agents (Thomas et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF6N5O3S/c18-11-6-10(16(19,20)21)8-26-14(11)29-5-1-2-13(29)33(31,32)28-27-15(30)9-3-4-12(25-7-9)17(22,23)24/h1-8,28H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLRJXSRUVSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF6N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103022 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
CAS RN |
1092346-07-0 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



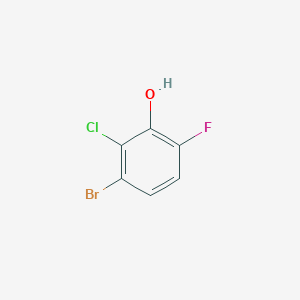

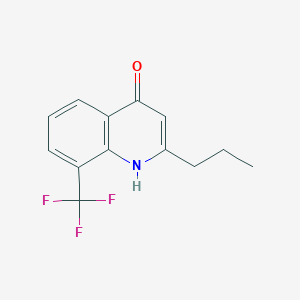
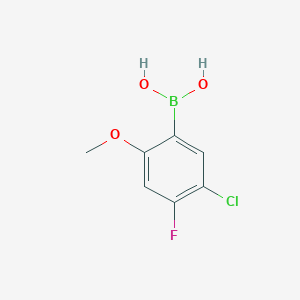
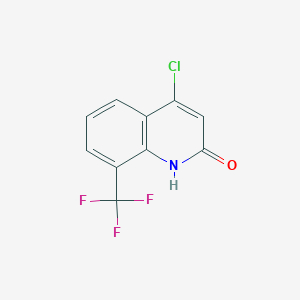
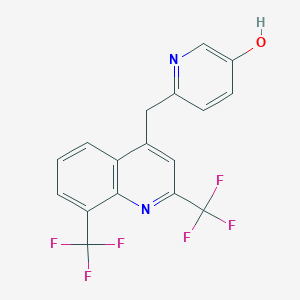

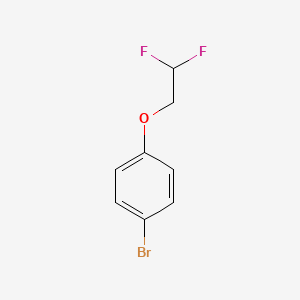

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)


![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)
![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)